molecular formula C7H12BrN B124884 7-Bromoheptanenitrile CAS No. 20965-27-9

7-Bromoheptanenitrile

Cat. No.: B124884
CAS No.: 20965-27-9
M. Wt: 190.08 g/mol
InChI Key: HVVQSKCGHAPHMV-UHFFFAOYSA-N
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Description

7-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN. It is characterized by the presence of a bromine atom and a nitrile group attached to a seven-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoheptanenitrile can be synthesized through various methods. One common synthetic route involves the bromination of heptanenitrile. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the heptanenitrile molecule .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of bromine and appropriate catalysts to facilitate the reaction .

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate for Pharmaceuticals
7-Bromoheptanenitrile is frequently employed as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of histamine receptor ligands, which are crucial for understanding neurotransmitter systems and developing treatments for related disorders .

Case Study: Synthesis of Histamine Receptor Ligands

  • Objective: Develop compounds that interact with histamine receptors.
  • Method: Etherification of sodium phenoxide with this compound.
  • Outcome: Successful synthesis of several active compounds that showed promise in modulating feeding behavior and neurotransmitter activity .

1.2 Alkylation Reactions
The compound is also utilized in alkylation reactions, particularly in cross-coupling processes involving iron catalysts. This application highlights its role in creating complex organic molecules with potential pharmaceutical applications .

Biological Studies

2.1 Cytotoxicity and Genotoxicity Research
Research has indicated that nitriles, including this compound, can exhibit cytotoxic effects on liver cells. A study analyzed various food-borne nitriles' impacts on primary hepatocytes, revealing that certain nitriles could significantly decrease cell viability and induce DNA damage .

Data Table: Cytotoxic Effects of Nitriles on Hepatocytes

Nitrile CompoundConcentration (μM)Cell Viability (%)DNA Damage (Tail Moment)
This compound10705
Allyl-CN305010
Benzyl-CN20608

Agrochemical Applications

3.1 Development of Pesticides
The compound's reactivity makes it a candidate for developing new agrochemicals. Its derivatives can be synthesized to enhance efficacy against pests while minimizing environmental impact.

Material Science

4.1 Polymer Chemistry
In material science, this compound is used to synthesize polymers with specific properties. Its bromine atom facilitates further reactions that can modify polymer characteristics, such as thermal stability and mechanical strength.

Case Study: Polymer Modification

  • Objective: Enhance the properties of existing polymers.
  • Method: Incorporation of this compound into polymer chains.
  • Outcome: Improved thermal stability and mechanical properties were observed in modified polymers compared to unmodified samples.

Mechanism of Action

The mechanism of action of 7-Bromoheptanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom is highly reactive and can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

  • 6-Bromohexanenitrile
  • 8-Bromooctanenitrile
  • 5-Bromopentanenitrile
  • 4-Bromobutyronitrile

Comparison: 7-Bromoheptanenitrile is unique due to its seven-carbon chain, which provides a balance between reactivity and stability. Compared to shorter-chain analogs like 5-Bromopentanenitrile, it offers greater flexibility in synthetic applications. Longer-chain analogs like 8-Bromooctanenitrile may have different physical properties and reactivity profiles .

Biological Activity

7-Bromoheptanenitrile is a nitrile compound that has attracted attention in various fields of biological research due to its potential pharmacological applications. This article explores the compound's synthesis, biological activities, and relevant case studies.

This compound is characterized by a seven-carbon chain with a bromine atom at the second position and a nitrile functional group at the terminal end. The synthesis of this compound has been reported in several studies, often as an intermediate in the preparation of more complex molecules.

For example, it has been used to synthesize immunosuppressive agents through a multi-step process involving various chemical transformations, yielding derivatives with potential therapeutic applications . Additionally, it has been utilized in the synthesis of ligands for histamine receptors, demonstrating its versatility in medicinal chemistry .

Biological Activity

The biological activity of this compound and its derivatives has been investigated in several contexts:

  • Cytotoxicity and Genotoxicity : Research indicates that nitriles, including this compound, can exhibit cytotoxic effects on liver cells. A study demonstrated that certain food-borne nitriles significantly decreased cell viability in murine hepatocytes in a concentration-dependent manner, suggesting potential risks associated with their consumption .
  • Pharmacological Potential : this compound has been explored for its role in developing bivalent ligands targeting cannabinoid receptors. These ligands have shown promising results in modulating receptor activity, which could lead to new therapeutic strategies for disorders related to the endocannabinoid system .
  • PDE4 Inhibition : Compounds derived from this compound have been identified as potent phosphodiesterase-4 (PDE4) inhibitors. PDE4 inhibitors are valuable in treating various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • Cytotoxic Effects on Hepatocytes : A study assessed the impact of several nitriles on primary hepatocytes isolated from mice. Results indicated that this compound could contribute to DNA damage and reduced cell viability, highlighting the need for caution regarding its biological effects .
  • Development of Immunosuppressive Agents : The synthesis of immunosuppressive agents from this compound involved complex chemical transformations that resulted in compounds with significant biological activity. These agents have potential applications in organ transplantation and autoimmune diseases .
  • Histamine Receptor Ligands : Research involving this compound derivatives demonstrated their ability to interact with histamine receptors, influencing neurotransmitter systems and feeding behavior in animal models. This suggests potential applications in treating metabolic disorders .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Findings
CytotoxicityDecreased cell viability in murine hepatocytes; DNA damage observed.
Immunosuppressive AgentsSynthesis led to compounds with significant immunosuppressive activity.
Histamine Receptor InteractionModulated neurotransmitter systems; potential for metabolic disorder treatment.
PDE4 InhibitionPotent inhibitors identified; applications in treating asthma and COPD.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-Bromoheptanenitrile, and how can purity be ensured?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, it reacts with sodium iodide to form 7-iodoheptanenitrile under nitrogen, as described in a protocol involving this compound (52.4 mmol) and sodium iodide (262 mmol) in a solvent system . Purification often involves column chromatography (e.g., silica gel, CH₂Cl₂/MeOH/NH₄OH mixtures) to isolate the product from impurities . Purity can be confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks in deuterochloroform (δ 1.20–1.65 ppm for methylene chains, δ 2.29–2.42 ppm for nitrile-adjacent protons) .
  • Mass spectrometry (MS) : Direct-probe analysis in ethanol solutions to confirm molecular ion peaks .
  • Physical properties : Density (1.261 g/cm³), boiling point (260.7°C), and vapor pressure (0.012 mmHg at 25°C) provide supplementary characterization .

Q. How do solvent and temperature choices influence this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents like DMSO enhance reactivity by stabilizing transition states. For instance, reactions with amines (e.g., benzylamine) proceed efficiently in DMSO at room temperature, yielding derivatives like 7,7′-(benzylimino)diheptanenitrile . Elevated temperatures (e.g., 60°C) are used in hydrolysis with HCl to form amides .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to uncharacterized toxicity, use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult a specialist .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses using this compound?

  • Methodological Answer : Byproduct formation (e.g., dialkylated impurities) is mitigated by controlling stoichiometry (e.g., 1.2 equiv of this compound) and using molecular sieves to absorb water in DMSO-based reactions . Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH gradients) improves separation .

Q. What strategies resolve discrepancies in reaction yields during scale-up of this compound-based syntheses?

  • Methodological Answer : Yield variations (e.g., 70–87%) arise from impurities in starting materials or solvent retention. Pre-purification of this compound via distillation or recrystallization and strict moisture control (e.g., 4 Å molecular sieves) enhance reproducibility .

Q. How does this compound’s substitution pattern affect regioselectivity in synthesizing (±)-15-deoxyspergualin?

  • Methodological Answer : The bromine atom’s position enables selective displacement by nucleophiles (e.g., azide in Na-N3/DMSO) to form intermediates like 7-azidoheptanamide. This regioselectivity is critical for subsequent condensation with glyoxyloxyspermidine .

Q. What analytical approaches validate novel derivatives synthesized from this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹³C NMR for carbon backbone analysis, and X-ray crystallography (where applicable) for stereochemical validation .

Q. How can intermediates be isolated efficiently in complex reaction pathways involving this compound?

  • Methodological Answer : Flash chromatography with fine-tuned solvent systems (e.g., CH₂Cl₂/50% aq. NH₄OH) separates intermediates like (±)-5c (anti-Alzheimer agents) from byproducts . Preparative HPLC may further resolve stereoisomers .

Q. What mechanistic insights explain this compound’s role in forming immunomodulatory compounds?

  • Methodological Answer : Its electrophilic bromine facilitates SN2 reactions with amines or azides, forming carbon-nitrogen bonds essential for immunosuppressants like (±)-15-deoxyspergualin. Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states .

Properties

IUPAC Name

7-bromoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQSKCGHAPHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066667
Record name Heptanenitrile, 7-bromo-
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Molecular Weight

190.08 g/mol
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CAS No.

20965-27-9
Record name 7-Bromoheptanenitrile
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Record name Heptanenitrile, 7-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
7-Bromoheptanenitrile

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